2-Aminonaphthalene-d7 is a deuterated derivative of 2-aminonaphthalene, a compound with the molecular formula C₁₀H₉N and a molecular weight of approximately 150.23 g/mol. The "d7" indicates that seven hydrogen atoms in the molecule are replaced with deuterium, a stable isotope of hydrogen. This modification enhances the compound's utility in various analytical applications, particularly in nuclear magnetic resonance spectroscopy and mass spectrometry, where deuterated compounds provide clearer signals due to reduced background noise from hydrogen.
2-Aminonaphthalene itself is known for its role in the synthesis of dyes and as an intermediate in organic synthesis. It appears as a colorless to pale yellow liquid that can become reddish upon oxidation. The compound is classified as harmful and potentially carcinogenic, necessitating careful handling in laboratory environments .
The synthesis of 2-aminonaphthalene-d7 can be achieved through several methods:
2-Aminonaphthalene-d7 has several applications:
Several compounds share structural similarities with 2-aminonaphthalene-d7. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
1-Aminonaphthalene | C₁₀H₉N | Isomer with different biological activities; less studied than 2-aminonaphthalene. |
2-Naphthylamine | C₁₀H₉N | Known carcinogen; used historically as a dye precursor. |
Naphthalenesulfonic Acid | C₁₀H₉NO₃S | Sulfonic derivative used in dye production; less toxic than aminonaphthalenes. |
1-Naphthylamine | C₁₀H₉N | Isomeric form; similar applications but differing reactivity patterns. |
The uniqueness of 2-aminonaphthalene-d7 lies in its isotopic labeling, which enables precise analytical measurements while maintaining the chemical behavior typical of aminonaphthalenes. This characteristic makes it particularly valuable for research applications where tracking molecular behavior is essential .